1,2-Dichloro-4-isocyanobenzene

描述

The exact mass of the compound 1,2-Dichloro-4-isocyanobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dichloro-4-isocyanobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloro-4-isocyanobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

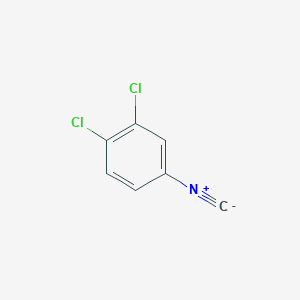

Structure

3D Structure

属性

IUPAC Name |

1,2-dichloro-4-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWBBYHSAMAHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374202 | |

| Record name | 1,2-dichloro-4-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1930-84-3 | |

| Record name | 1,2-Dichloro-4-isocyanobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1930-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-dichloro-4-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1930-84-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 1,2-Dichloro-4-isocyanobenzene

Abstract

1,2-Dichloro-4-isocyanobenzene is a pivotal aromatic isocyanide that serves as a highly versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the dichloro substitution pattern on the phenyl ring, impart distinct reactivity to the isocyanide functional group. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It covers the core physicochemical properties, spectroscopic signatures, reliable synthetic protocols, and key reactivity patterns, with a special focus on its application in multicomponent reactions (MCRs) for the rapid generation of molecular complexity. Furthermore, this document explores its role in medicinal chemistry and outlines essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Section 1: Core Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a reagent are fundamental to its application in synthesis. The properties of 1,2-dichloro-4-isocyanobenzene are summarized below. The two chlorine atoms significantly influence the compound's polarity, solubility, and reactivity.

1.1: Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 1,2-dichloro-4-isocyanobenzene | [1] |

| Synonyms | 3,4-Dichlorophenyl isocyanide | [2] |

| CAS Number | 946-83-8 | - |

| Molecular Formula | C₇H₃Cl₂N | [1] |

| Molecular Weight | 172.01 g/mol | [1] |

| Appearance | Typically a colorless to pale yellow liquid or solid | [3] |

| Odor | Strong, unpleasant, characteristic of isocyanides | [3] |

Note: Physical state (solid/liquid) can vary depending on purity and ambient temperature. Specific melting and boiling point data were not consistently available in the searched literature, which is common for specialized reagents that may be synthesized and used in situ or have limited large-scale commercial availability.

1.2: Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of 1,2-dichloro-4-isocyanobenzene. The key functional group, the isocyanide (-N≡C), exhibits a highly characteristic and strong absorption in the infrared (IR) spectrum.

| Spectroscopy | Characteristic Signal | Rationale |

| Infrared (IR) | Strong, sharp peak at ~2100-2150 cm⁻¹ | This peak is indicative of the -N≡C stretching vibration, a hallmark of the isocyanide functional group. |

| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (~7.0-7.6 ppm) | The three protons on the dichlorinated benzene ring will appear as distinct signals. Their specific chemical shifts and coupling patterns depend on their position relative to the chloro and isocyano groups.[4] |

| ¹³C NMR (CDCl₃) | Signals in the aromatic region (~120-140 ppm) and a key signal for the isocyanide carbon | The isocyanide carbon signal is particularly diagnostic. The chemical shifts of the aromatic carbons are influenced by the electronegative chlorine atoms and the anisotropic effects of the isocyanide group.[4][5] |

Section 2: Synthesis and Mechanistic Considerations

The reliable synthesis of 1,2-dichloro-4-isocyanobenzene is crucial for its application. The most common laboratory method involves the dehydration of the corresponding formamide, which itself is readily prepared from the commercially available 3,4-dichloroaniline.

2.1: Recommended Synthetic Protocol: Dehydration of N-(3,4-Dichlorophenyl)formamide

This two-step procedure is a field-proven method for accessing aryl isocyanides. The key transformation is the dehydration of the formamide intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃) or tosyl chloride in the presence of a base.

Step 1: Formamide Formation

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-dichloroaniline (1.0 eq) in an excess of formic acid.

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated N-(3,4-dichlorophenyl)formamide by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Dehydration to Isocyanide

-

Caution: This step should be performed in a well-ventilated fume hood due to the formation of the odorous isocyanide.

-

In a dry, three-neck flask under an inert atmosphere (e.g., Nitrogen), suspend the dried N-(3,4-dichlorophenyl)formamide (1.0 eq) in a suitable solvent like dichloromethane (DCM) or toluene.

-

Add a tertiary amine base, such as triethylamine (2.2 eq) or pyridine.

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1,2-dichloro-4-isocyanobenzene. Purification is typically achieved by column chromatography or distillation.

2.2: Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of 1,2-dichloro-4-isocyanobenzene.

Section 3: Reactivity and Synthetic Utility in Drug Discovery

The isocyanide functional group is a unique and highly reactive moiety characterized by a carbon atom with both nucleophilic and electrophilic character. This dual reactivity makes it an exceptional component in multicomponent reactions (MCRs), which are powerful tools for rapidly building molecular libraries for drug discovery.[6][7][8]

3.1: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is arguably the most significant application of isocyanides in medicinal chemistry.[9][10] It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce α-acylamino amides, a scaffold prevalent in peptidomimetics.

Causality: The reaction is driven by the formation of a stable bis-amide product from a sequence of reversible steps followed by an irreversible Mumm rearrangement.[11] The use of 1,2-dichloro-4-isocyanobenzene in this reaction introduces a dichlorophenyl group, which can enhance metabolic stability or modulate lipophilicity in the final drug candidate.

Generalized Ugi Reaction Mechanism:

-

Condensation of the aldehyde and amine to form an imine.

-

Protonation of the imine by the carboxylic acid.

-

Nucleophilic attack of the isocyanide carbon onto the activated iminium ion, forming a nitrilium ion intermediate.[12]

-

Trapping of the nitrilium ion by the carboxylate anion.

-

An intramolecular acyl transfer (Mumm rearrangement) to yield the final, stable product.[7]

Caption: Simplified mechanism of the Ugi four-component reaction.

3.2: The Passerini Three-Component Reaction (Passerini-3CR)

The Passerini reaction is another cornerstone isocyanide-based MCR, combining an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[13][14]

Mechanism Insight: The reaction is believed to proceed through a cyclic, non-ionic transition state, which is consistent with its rapid kinetics in aprotic solvents.[15][16] The key steps involve the formation of a nitrilium intermediate that is trapped by the carboxylate, followed by an irreversible Mumm rearrangement to give the final product.[17]

Section 4: Applications in Medicinal Chemistry

The 1,2-dichlorophenyl motif is a privileged structure in medicinal chemistry. Its inclusion in molecules can significantly impact their pharmacological profile.

-

Metabolic Stability: The chlorine atoms can block sites of potential metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

-

Receptor Binding: The dichlorophenyl group can engage in favorable hydrophobic or halogen-bonding interactions within a receptor's active site, enhancing binding affinity and selectivity.

-

CNS-Active Agents: Phenylpiperazine derivatives, often synthesized using building blocks like 1,2-dichloro-4-isocyanobenzene, are crucial pharmacophores for ligands targeting dopamine and serotonin receptors.[18] For example, the dichlorophenyl moiety is found in derivatives of aripiprazole, an atypical antipsychotic.[18] It is also a key component in the design of selective dopamine D3 receptor ligands, which are being investigated for treating substance abuse disorders.[19]

-

Diverse Biological Activities: Heterocyclic compounds synthesized using dichlorinated building blocks have shown a wide range of biological activities, including anticancer, anti-diabetic, and antimicrobial properties.[20][21]

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 1,2-Dichloro-4-isocyanobenzene and related isocyanides require careful handling due to their toxicity and noxious odor.

5.1: Hazard Identification

Based on data for structurally related dichlorinated isocyanates and isocyanides, the following hazards should be assumed.[22][23]

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[23][24]

-

Sensitization: May cause allergic skin reactions and respiratory sensitization (asthma-like symptoms) upon inhalation.[23]

-

Organ Toxicity: May cause respiratory irritation.[22]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[22]

5.2: Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[26]

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-resistant lab coat is mandatory.

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[27] Wash hands thoroughly after handling.

5.3: Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is often recommended to store refrigerated (2-8°C) and protected from light and moisture.[2]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, bases, and water, as isocyanides can hydrolyze.

Conclusion

1,2-Dichloro-4-isocyanobenzene is a powerful and enabling reagent for synthetic and medicinal chemists. Its true value is realized in its application in multicomponent reactions, where it facilitates the rapid and efficient synthesis of diverse and complex molecular scaffolds. The presence of the dichlorophenyl group offers strategic advantages for modulating the pharmacokinetic and pharmacodynamic properties of novel drug candidates. By understanding its properties, reactivity, and adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate innovation in drug discovery and development.

References

-

PubChem. (n.d.). 1,2-Dichlorobenzene-D4. National Center for Biotechnology Information. Retrieved from [Link]

-

Varadi, A., Palmer, T., Dardashti, R., & Majumdar, S. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. Available from: [Link]

-

NIST. (n.d.). Benzene, 1,2-dichloro-4-isocyanato-. NIST Chemistry WebBook. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1,2-DICHLORO-4-ISOCYANATOBENZENE | CAS 102-36-3. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). 1,4-DICHLOROBENZENE HAZARD SUMMARY. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-1-isocyanobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzene, 1,2-dichloro-4-isocyanato- - Substance Details. System of Registries. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-dichloro-4-isocyanato-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenyl isocyanide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Dichlorophen. National Center for Biotechnology Information. Retrieved from [Link]

-

Akritopoulou-Zanze, I. (2008). Isocyanide-based multicomponent reactions in drug discovery. Current Opinion in Chemical Biology, 12(3), 324-331. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

-

Rudick, J. G., Shaabani, S., & Dömling, A. (2020). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry, 7, 918. Available from: [Link]

-

Grokipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

-

Semantic Scholar. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dichloroethane. Retrieved from [Link]

-

Pareek, A. K., Joseph, P. E., & Seth, D. S. (2010). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomedical and Pharmacology Journal, 3(1). Available from: [Link]

-

PubMed Central. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. Retrieved from [Link]

-

ResearchGate. (2008). Isocyanide-based multicomponent reactions in drug discovery. Retrieved from [Link]

-

MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

-

Varadi, A., Palmer, T., Dardashti, R., & Majumdar, S. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. Available from: [Link]

-

Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

-

Banfi, L., Basso, A., Moni, L., & Riva, R. (2014). The 100 facets of the Passerini reaction. Chemical reviews, 114(21), 10830–10874. Available from: [Link]

-

Newman, A. H., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(18), 2977-2987. Available from: [Link]

-

Professor Dave Explains. (2021, November 29). Passerini Reaction [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1,4-dichloro-2-isocyanato-. National Center for Biotechnology Information. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]

Sources

- 1. 2,4-Dichloro-1-isocyanobenzene | C7H3Cl2N | CID 4211821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. CAS 931-54-4: Isocyanobenzene | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 6. Isocyanide-based multicomponent reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 10. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ugi reaction - Wikipedia [en.wikipedia.org]

- 12. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Passerini reaction - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Passerini Reaction [organic-chemistry.org]

- 16. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. grokipedia.com [grokipedia.com]

- 19. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 21. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 22. 1,2-Dichlorobenzene-D4 | C6H4Cl2 | CID 519913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Benzene, 1,4-dichloro-2-isocyanato- | C7H3Cl2NO | CID 79360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. echemi.com [echemi.com]

- 25. nj.gov [nj.gov]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. fishersci.com [fishersci.com]

Technical Synthesis Guide: 3,4-Dichlorophenyl Isocyanate

Executive Summary

3,4-Dichlorophenyl isocyanate (3,4-DCPI) (CAS: 102-36-3) is a critical electrophilic intermediate employed primarily in the synthesis of phenylurea herbicides (e.g., Diuron, Linuron) and triclocarban antimicrobial agents.[1][2][3] Its high reactivity, driven by the electron-withdrawing chlorine substituents on the aromatic ring, necessitates rigorous moisture control and safety protocols.

This guide details three distinct synthesis methodologies ranging from industrial mass production to laboratory-scale green chemistry.

Chemical Profile

| Property | Data |

| Molecular Formula | C₇H₃Cl₂NO |

| Molecular Weight | 188.01 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 40–43 °C |

| Boiling Point | 118–120 °C (at 18 mmHg) |

| Solubility | Soluble in toluene, chlorobenzene, DCM, esters; reacts with water.[2] |

| Hazards | Highly Toxic (T+), Lachrymator, Corrosive. |

Method A: Phosgenation (Industrial Standard)

Context: This is the dominant industrial route due to atom economy and yield (>95%). It utilizes 3,4-dichloroaniline (3,4-DCA) and phosgene (COCl₂) .[1][2][4][5] Mechanism: The amine attacks phosgene to form a carbamoyl chloride intermediate, which eliminates HCl upon heating to yield the isocyanate.

Protocol: Continuous High-Temperature Phosgenation

Reagents:

-

Solvent: o-Dichlorobenzene (ODCB) or Chlorobenzene (High boiling point required).

Workflow:

-

Cold Phosgenation (0°C – 20°C):

-

Dissolve 3,4-DCA in ODCB (15% w/v solution).

-

Introduce phosgene gas slowly.

-

Reaction:Ar-NH₂ + COCl₂ → Ar-NH-COCl (slurry) + HCl

-

Observation: Formation of a heavy slurry (carbamoyl chloride and amine hydrochloride salts).

-

-

Hot Phosgenation (120°C – 160°C):

-

Slowly heat the slurry while continuing a gentle phosgene purge.

-

Reaction:Ar-NH-COCl → Ar-NCO + HCl[6]

-

Critical Step: The temperature must exceed the dissociation temperature of the carbamoyl chloride. The phosgene stream helps sweep away the evolved HCl, shifting equilibrium to the right.

-

Continue until the solution becomes clear and HCl evolution ceases.

-

-

Degassing & Isolation:

-

Purge with dry Nitrogen (N₂) at 140°C for 1 hour to remove residual phosgene and HCl.

-

Distillation: Fractionally distill the solvent first, followed by vacuum distillation of the product (bp ~119°C @ 18 mmHg) to separate from high-boiling tars (ureas/biurets).

-

Technical Insight:

Why o-Dichlorobenzene? Its high boiling point (180°C) allows the reaction to proceed at temperatures sufficient to break down the carbamoyl chloride intermediate rapidly, preventing solid buildup.

Method B: Triphosgene Protocol (Laboratory Scale)

Context: For research labs lacking phosgene gas handling infrastructure. Triphosgene (Bis(trichloromethyl) carbonate) is a crystalline solid that acts as a "phosgene source" (1 mol Triphosgene ≡ 3 mol Phosgene).[8]

Protocol: Stoichiometric Conversion

Reagents:

-

3,4-Dichloroaniline (10 mmol, 1.62 g)

-

Triphosgene (3.4 mmol, 1.0 g)

-

Triethylamine (TEA) (20 mmol, ~2.8 mL) – Acts as HCl scavenger.

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask under N₂ atmosphere. Fit with a dropping funnel and a reflux condenser.

-

Dissolution: Dissolve Triphosgene in DCM (20 mL). Cool to 0°C .

-

Addition: Dissolve 3,4-DCA in DCM (10 mL) and add slowly to the triphosgene solution over 30 minutes.

-

Note: A precipitate may form (amine-phosgene complex).

-

-

Base Addition: Add Triethylamine dropwise. The solution may exotherm; maintain T < 5°C.

-

Reflux: Allow to warm to room temperature, then reflux (40°C) for 2–4 hours. Monitor via TLC or IR (Look for N=C=O peak at ~2270 cm⁻¹).

-

Workup:

-

Remove solvent under reduced pressure.[9]

-

Extract residue with dry hexane or ether (The product dissolves; TEA·HCl salts precipitate).

-

Filter off salts under inert atmosphere.

-

Evaporate filtrate to obtain crude 3,4-DCPI. Purify via vacuum sublimation or Kugelrohr distillation.

-

Method C: Curtius Rearrangement (Non-Phosgene Route)

Context: A "Green Chemistry" alternative avoiding phosgene entirely. Ideal for small-scale synthesis where safety is paramount. Precursor: 3,4-Dichlorobenzoic acid .

Protocol: One-Pot Azide Rearrangement

Reagents:

-

3,4-Dichlorobenzoic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Solvent: Toluene (Anhydrous).

Workflow:

-

Activation: Dissolve 3,4-dichlorobenzoic acid (1 eq) in toluene. Add TEA (1.1 eq).

-

Azidation: Add DPPA (1.1 eq) dropwise at room temperature. Stir for 1 hour.

-

Intermediate: Formation of 3,4-dichlorobenzoyl azide.[2]

-

-

Rearrangement (Thermal): Heat the mixture to 80–100°C .

-

Isolation: Once gas evolution stops (approx. 2 hours), cool and evaporate toluene. Vacuum distill the residue to isolate 3,4-DCPI.

Visualization & Logic

Reaction Mechanism (Phosgenation)

The following diagram illustrates the transformation from amine to isocyanate via the carbamoyl chloride intermediate.[6]

Caption: Step-wise mechanism of phosgenation showing the critical thermal elimination of HCl.

Synthesis Process Flow (Industrial)

This workflow details the unit operations required for high-purity production.

Caption: Industrial process flow for continuous or semi-batch production of 3,4-DCPI.

Safety & Handling (Critical)

3,4-DCPI is a potent Lachrymator and Sensitizer.

-

Moisture Sensitivity: Reacts with water to form 3,4-dichlorocarbanilide (urea derivative) and CO₂, which can pressurize sealed containers. Store under Nitrogen at <10°C.

-

Phosgene Monitoring: If using Method A or B, continuous phosgene badges/monitors are mandatory.

-

Neutralization: Spills should be treated with "Decontamination Solution": 50% Ethanol, 40% Water, 10% Concentrated Ammonia.

References

-

Sigma-Aldrich. (n.d.). 3,4-Dichlorophenyl isocyanate Product Sheet. Retrieved from [13]

-

ChemicalBook. (n.d.). 3,4-Dichlorophenyl isocyanate Properties and Synthesis. Retrieved from

-

Organic Syntheses. (2002). Synthesis of Isocyanates via Triphosgene. Org. Synth. 79, 220. Retrieved from

-

Google Patents. (1969). US3449397A - Preparation of dichlorophenyl isocyanate. Retrieved from

-

Wikipedia. (n.d.). Curtius Rearrangement. Retrieved from

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]

- 3. 3,4-Dichlorophenyl isocyanate - Wikipedia [en.wikipedia.org]

- 4. DE1618770A1 - Process for the preparation of 3,4-dichlorophenyl isocyanate - Google Patents [patents.google.com]

- 5. Method for continuously preparing 3,4-dichlorophenyl isocyanate - Eureka | Patsnap [eureka.patsnap.com]

- 6. 3,4-Dichlorophenyl Isocyanate|High-Purity Reagent [benchchem.com]

- 7. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]

- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. Curtius Rearrangement [organic-chemistry.org]

- 12. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. 3,4-二氯苯异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Medicinal Chemistry Applications of 1,2-Dichloro-4-isocyanobenzene

Executive Summary

1,2-Dichloro-4-isocyanobenzene (also known as 3,4-Dichlorophenyl isocyanide) represents a high-value "linchpin" reagent in modern medicinal chemistry. Unlike its isocyanate counterpart—widely used in agrochemicals—the isocyanide functionality (

This guide details the strategic deployment of this reagent to introduce the lipophilic, metabolically stable 3,4-dichlorophenyl moiety into drug scaffolds. This specific substitution pattern is a privileged pharmacophore, known to enhance potency and half-life by blocking metabolic hot-spots on the aromatic ring (e.g., as seen in sertraline or various kinase inhibitors).

Part 1: Chemical Profile & Reactivity[1][3][4]

Structural Analysis

The molecule features a benzene ring substituted with two chlorine atoms at the 1,2-positions and an isocyanide group at the 4-position.

| Feature | Chemical Consequence | Medicinal Impact |

| Isocyanide Group | Formally divalent carbon; acts as both nucleophile and electrophile (radical acceptor). | Enables Ugi, Passerini, and GBB reactions; precursor to tetrazoles and benzimidazoles. |

| 3,4-Dichloro Motif | Electron-withdrawing (inductive); creates a "sigma-hole"; increases lipophilicity ( | Enhances binding affinity in hydrophobic pockets; blocks CYP450 oxidation at para/meta positions. |

| Aryl Linkage | Conjugates the isocyanide to the aromatic system. | Stabilizes the isocyanide relative to alkyl variants; modulates the reactivity of the intermediate nitrilium ion. |

The "Divalent" Advantage

In medicinal chemistry, the primary utility of this molecule stems from the terminal carbon's ability to undergo

Part 2: Multicomponent Reactions (MCRs)

The most robust application of 1,2-dichloro-4-isocyanobenzene is in the Ugi 4-Component Reaction (U-4CR) . This reaction assembles an amine, an aldehyde, a carboxylic acid, and the isocyanide into an

Mechanism of Action (Ugi-4CR)

The reaction proceeds through a non-ionic pathway in polar protic solvents. The electron-withdrawing chlorines on the aryl ring destabilize the initial isocyanide slightly but significantly increase the electrophilicity of the intermediate nitrilium ion , accelerating the final addition of the carboxylate.

Caption: The Ugi-4CR mechanism highlighting the critical insertion of the 3,4-dichlorophenyl isocyanide (Red) to form the Nitrilium intermediate.

Experimental Protocol: Synthesis of a 3,4-Dichlorophenyl Peptidomimetic

Objective: Synthesis of

Reagents:

-

Amine (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Carboxylic Acid (1.0 equiv)

-

1,2-Dichloro-4-isocyanobenzene (1.0 equiv)

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[1]

Step-by-Step Methodology:

-

Imine Pre-formation: In a round-bottom flask, dissolve the amine and aldehyde in MeOH (concentration ~1.0 M). Stir at room temperature for 30–60 minutes to ensure imine formation. Note: TFE can be used to accelerate the reaction if the imine formation is slow.

-

Addition: Add the carboxylic acid, followed immediately by 1,2-dichloro-4-isocyanobenzene .

-

Reaction: Stir the mixture at ambient temperature for 12–24 hours. The reaction is often heterogeneous initially but may become homogeneous or precipitate the product.

-

Monitoring: Monitor via LC-MS. The disappearance of the isocyanide peak (distinctive) and appearance of the adduct mass is the key indicator.

-

Work-up:

-

If precipitate forms: Filter and wash with cold MeOH/Ether.

-

If soluble: Concentrate in vacuo. Dissolve residue in EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine.

-

-

Purification: Flash column chromatography (Hexane/EtOAc).

Part 3: Heterocycle Synthesis (Bioisosteres)

Beyond linear amides, this isocyanide is a precursor for 1,5-disubstituted tetrazoles —a critical bioisostere for the cis-amide bond in drug design.

Tetrazole Synthesis via [3+2] Cycloaddition

Reacting 1,2-dichloro-4-isocyanobenzene with trimethylsilyl azide (TMSN3) yields the 1-(3,4-dichlorophenyl)tetrazole scaffold. This reaction is often catalyzed by Lewis acids or simply promoted by solvent effects.

Workflow Visualization:

Caption: Workflow for converting the isocyanide into a tetrazole bioisostere using TMSN3.

Applications in Kinase Inhibitors

The 3,4-dichlorophenyl tail is a common motif in kinase inhibitors (e.g., Sorafenib analogs). By using the isocyanide in a Groebke–Blackburn–Bienaymé (GBB) reaction with 2-aminopyridine and an aldehyde, researchers can synthesize fused imidazo[1,2-a]pyridines featuring this specific aryl group, targeting the ATP-binding pocket with high specificity.

Part 4: Safety & Handling Protocols

Isocyanides are notorious for their odor and potential toxicity.[1][2] However, aryl isocyanides like 1,2-dichloro-4-isocyanobenzene are generally solids and less volatile than their alkyl counterparts (e.g., t-butyl isocyanide), making them slightly easier to handle.

| Hazard Class | Mitigation Protocol |

| Odor (Olfactory Fatigue) | Double Containment: Weigh inside a fume hood. Use bleach (NaOCl) to quench glassware; hypochlorite oxidizes the isocyanide to the odorless isocyanate/carbamate. |

| Toxicity | PPE: Nitrile gloves (double gloved), lab coat, safety glasses. Avoid inhalation of dust. |

| Waste Disposal | Quench reaction mixtures with dilute acid or bleach before disposal into organic waste streams. |

References

-

Isocyanide-Based Multicomponent Reactions in Drug Discovery Source: Frontiers in Chemistry / MDPI Context: Comprehensive review of Ugi and Passerini reactions in medicinal chemistry. URL:[Link]

-

Synthesis of Tetrazoles via Isocyanide-Based Reactions Source: RSC Advances / ResearchGate Context: Protocols for converting isocyanides to tetrazoles using TMSN3. URL:[Link]

-

Medicinal Chemistry of Isocyanides Source: Chemical Reviews (ACS) Context: Detailed analysis of the isocyanide functional group as a pharmacophore and building block. URL:[Link]

-

Ugi Reaction Protocol and Mechanism Source: Organic Chemistry Portal Context: Standard mechanistic pathways and reaction conditions for Ugi-4CR. URL:[Link]

-

3,4-Dichlorophenyl Isocyanate/Isocyanide Data Source: NIST Chemistry WebBook Context: Physicochemical data for the 3,4-dichloro substituted benzene derivatives.[3] URL:[Link]

Sources

The Dichloro-Isocyanide Nexus: A Technical Guide to 1,2-Dichloro-4-isocyanobenzene in Heterocyclic Synthesis

[1]

Executive Summary

1,2-Dichloro-4-isocyanobenzene (commonly referred to as 3,4-dichlorophenyl isocyanide ) represents a high-value "privileged structure" precursor in medicinal chemistry.[1] Unlike simple alkyl isocyanides, this aryl derivative offers a dual-modality advantage:

-

The Isocyanide Warhead: A reactive carbon(II) center capable of multicomponent reactions (MCRs) such as Ugi, Passerini, and Groebke-Blackburn-Bienaymé (GBB) transformations.[1]

-

The Dichloro-Aryl Scaffold: A lipophilic, metabolically robust moiety that frequently appears in bioactive compounds (e.g., antimicrobials, herbicides).[1] Furthermore, the chlorine substituents at positions 3 and 4 serve as latent handles for downstream palladium-catalyzed cross-couplings, enabling "post-condensation" library expansion.[1]

This guide details the synthesis, handling, and application of this building block, moving beyond basic recipes to explore the mechanistic causality required for high-yield heterocyclic construction.[1]

Part 1: Chemical Profile & Synthetic Access[1][2][3]

Structural Identity[1]

-

IUPAC Name: 1,2-Dichloro-4-isocyanobenzene[1]

-

CAS Number: 102420-73-3 (Generic aryl isocyanides often share similar classification; verify specific vendor CAS).[1]

-

Molecular Formula: C₇H₃Cl₂N[1]

-

Key Feature: The electron-withdrawing chlorine atoms deactivate the aromatic ring but stabilize the isocyanide against certain acid-catalyzed polymerizations compared to electron-rich aryl isocyanides.[1]

Synthetic Pathway

The most robust route to 1,2-dichloro-4-isocyanobenzene avoids the carbene-based Hofmann synthesis (which is low-yielding for electron-deficient anilines) and utilizes the dehydration of a formamide precursor.[1]

The Protocol Logic:

-

Formylation: 3,4-Dichloroaniline is converted to N-(3,4-dichlorophenyl)formamide.[1]

-

Dehydration: The formamide is dehydrated using Phosphorus Oxychloride (POCl₃) or Burgess Reagent.[1] POCl₃ is preferred for scale, while Burgess is preferred for small-scale, odor-sensitive work.[1]

Figure 1: Synthetic route from commercially available aniline. The dehydration step is the critical junction requiring strict temperature control (<0°C) to prevent charring.[1]

Safety & Handling (The "Odor" Factor)

Isocyanides are notorious for their vile, penetrating odor (reminiscent of rotting organic matter).[1]

-

Containment: All reactions must be performed in a high-efficiency fume hood.

-

Quenching: Glassware must be rinsed with dilute acid (HCl) or bleach to hydrolyze residual isocyanide back to the amine/formamide (which are less odorous) before removal from the hood.[1]

-

Toxicity: Treat as a cyanide derivative.[1] Avoid inhalation.

Part 2: The Isocyanide Engine (Multicomponent Reactions)[1]

The terminal carbon of the isocyanide group possesses a unique carbenoid character, allowing it to react with electrophiles, nucleophiles, and radicals.[1] This section details its use in constructing complex heterocycles.[1][3]

The Ugi 4-Component Reaction (Ugi-4CR)

This is the "workhorse" reaction.[1]

-

Components: Aldehyde + Amine + Carboxylic Acid + 1,2-Dichloro-4-isocyanobenzene .[1]

-

Product:

-acylamino amide (Bis-amide).[1] -

Mechanism: The reaction proceeds via a protonated imine (iminium ion).[1] The isocyanide attacks the iminium ion to form a nitrilium intermediate, which is then trapped by the carboxylate.[1][4] A Mumm rearrangement yields the stable peptide-like product.[1]

Why use the Dichloro-variant? The 3,4-dichlorophenyl group is highly lipophilic (increasing LogP) and metabolically stable.[1] It is frequently used to cap peptide chains in protease inhibitors to improve membrane permeability.[1]

The Groebke-Blackburn-Bienaymé (GBB) Reaction

For direct heterocycle formation (fused imidazoles).[1]

-

Components: Aldehyde + 2-Aminoazine (e.g., 2-aminopyridine) + 1,2-Dichloro-4-isocyanobenzene .[1]

-

Catalyst: Lewis Acid (Sc(OTf)₃) or Brønsted Acid.[1]

-

Product: 3-Amino-imidazo[1,2-a]pyridine derivative.[1]

-

Significance: Rapid access to drug-like scaffolds found in kinase inhibitors (e.g., Zolpidem analogs).[1]

Tetrazole Synthesis ([3+2] Cycloaddition)

Part 3: Strategic Visualization of Reactivity[1]

The following diagram maps the divergent pathways accessible from this single building block.

Figure 2: Divergent synthesis map.[1] The 3,4-dichlorophenyl moiety remains intact in all products, conferring lipophilicity and specific receptor binding properties.[1]

Part 4: Experimental Protocols

Synthesis of 1,2-Dichloro-4-isocyanobenzene

Based on standard dehydration protocols [1, 5].

-

Formylation: Dissolve 3,4-dichloroaniline (10 mmol) in formic acid (20 mL). Heat to reflux for 2 hours. Pour into ice water. Filter the precipitate (N-(3,4-dichlorophenyl)formamide).[1] Dry in vacuo.[1]

-

Dehydration:

-

Dissolve the formamide (5 mmol) in dry DCM (20 mL) containing triethylamine (15 mmol).

-

Cool to -5°C (Ice/Salt bath).[1]

-

Add POCl₃ (6 mmol) dropwise over 20 minutes.[1] Caution: Exothermic.

-

Stir at 0°C for 1 hour.

-

Quench: Pour carefully into a saturated Na₂CO₃ solution (keep basic to prevent hydrolysis).

-

Extraction: Extract with DCM, wash with water/brine, dry over MgSO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc).[1] Isocyanides usually elute quickly.[1]

-

General Ugi-4CR Protocol

Optimized for high yield with aryl isocyanides [2, 3].[1]

| Parameter | Condition | Rationale |

| Solvent | Methanol (MeOH) or TFE (Trifluoroethanol) | TFE stabilizes the imine and accelerates the reaction via hydrogen bonding.[1] |

| Concentration | 0.5 M - 1.0 M | High concentration favors the bimolecular steps over side reactions.[1] |

| Stoichiometry | 1:1:1:1 | Equimolar is standard.[1] Slight excess of amine can drive imine formation.[1] |

| Time/Temp | RT, 12-24 h | Aryl isocyanides are less reactive than alkyl ones; allow sufficient time.[1] |

Step-by-Step:

-

Add aldehyde (1.0 eq) and amine (1.0 eq) to MeOH. Stir 30 min to pre-form imine.

-

Add carboxylic acid (1.0 eq). Stir 5 min.

-

Add 1,2-Dichloro-4-isocyanobenzene (1.0 eq).[1]

-

Stir at Room Temperature for 24h.

-

Evaporate solvent.[1] Purify residue by column chromatography.

Tetrazole Synthesis Protocol

Adapted from TMSN3 cycloaddition methods [6].

-

Dissolve 1,2-Dichloro-4-isocyanobenzene (1.0 eq) in DMF or MeOH.

-

Add Trimethylsilyl azide (TMSN₃) (1.5 eq).[1]

-

Catalyst (Optional): Add 10 mol% ZnBr₂ to accelerate reaction.[1]

-

Heat to 60-80°C in a sealed tube (Caution: Azides can generate pressure).

-

After 12h, cool, dilute with EtOAc, wash with 1N HCl (to hydrolyze the silyl-tetrazole to H-tetrazole).

-

Isolate the 1-(3,4-dichlorophenyl)tetrazole.[1]

Part 5: The "Dichloro" Advantage (Post-Functionalization)[1]

A critical error in many guides is treating the 3,4-dichlorophenyl group as inert.[1] It is not. It is a latent functional handle .[1]

-

Site-Selective Coupling: The chlorine atoms are electronically distinct.[1] However, oxidative addition to aryl chlorides usually requires bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos).[1]

-

Suzuki-Miyaura Coupling: After forming the Ugi or GBB product, the scaffold can be further diversified by coupling aryl boronic acids to the chlorophenyl ring.[1] This allows for the synthesis of biaryl libraries after the heterocyclic core is established.[1]

Logic: Construct the complex core first using the isocyanide MCR (high atom economy), then fine-tune the periphery using the halogen handles (high diversity).[1]

References

-

Organic Syntheses: "Methyl Isocyanide" (General dehydration protocol adaptable to aryl derivatives).[1] Org.[1][3][5][6][7] Synth.1966 , 46,[1][2] 75. Link[1]

-

Dömling, A., & Ugi, I. "Multicomponent Reactions with Isocyanides."[1] Angew.[1] Chem. Int. Ed.2000 , 39, 3168.[1] Link

-

Giustiniano, M., et al. "Medicinal Chemistry of Isocyanides."[1] Chem. Rev.[1]2017 , 117, 3632.[1] (Reviews bioactivity of aryl isocyanide derivatives). Link[1]

-

Bienaymé, H., & Bouzid, K. "A New Heterocyclic Multicomponent Reaction."[1] Angew.[1] Chem. Int. Ed.1998 , 37, 2234.[1] (The GBB reaction origin).[1] Link

-

Ugi, I., et al. "Isonitriles, I. Preparation of Isonitriles from N-Substituted Formamides." Angew.[1] Chem. Int. Ed. Engl.1965 , 4, 472.[1] Link[1]

-

Himo, F., et al. "Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles and Isocyanides."[1] J. Am. Chem. Soc.[1]2005 , 127, 215.[1] Link[1]

Sources

- 1. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]

- 3. 1H-Tetrazole synthesis [organic-chemistry.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

Application Notes & Protocols: Leveraging 1,2-Dichloro-4-isocyanobenzene for Advanced Heterocyclic Synthesis

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 1,2-dichloro-4-isocyanobenzene. We delve into the core principles of isocyanide reactivity and present detailed protocols for its application in powerful multicomponent reactions (MCRs) and cycloadditions to construct high-value heterocyclic scaffolds. The strategic presence of the dichloro-substituents as versatile handles for post-synthesis diversification is a recurring theme, highlighting the compound's value in generating libraries for structure-activity relationship (SAR) studies.

Introduction: A Versatile Building Block for Complex Scaffolds

1,2-Dichloro-4-isocyanobenzene is a uniquely functionalized aromatic building block poised for complex molecule synthesis. Its utility stems from the orthogonal reactivity of its two key features:

-

The Isocyanide Group: A functionally rich carbon atom that can act as both a nucleophile and an electrophile. It is a cornerstone of multicomponent reactions (MCRs), enabling the rapid assembly of complex molecular architectures in a single, atom-economical step.[1] Isocyanides are powerful C1 synthons for constructing nitrogen-containing heterocycles.[2]

-

The Dichlorinated Phenyl Ring: The two chlorine atoms provide robust, well-defined sites for subsequent chemical modification. They are amenable to a wide range of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNA_r_), allowing for late-stage diversification of the core scaffold. This is a critical advantage in drug discovery programs, where systematic modification of a lead compound is necessary to optimize its pharmacological profile.

This guide will explore the practical application of this reagent in the synthesis of quinoxalines, highly functionalized acyclic precursors, and five-membered heterocycles, providing both the mechanistic rationale and step-by-step protocols for laboratory execution.

Foundational Chemistry: The Reactivity of the Isocyanide

The isocyanide functional group is isoelectronic with carbon monoxide, featuring a carbon atom with a formal +1 and a nitrogen with a formal -1 charge. This electronic structure dictates its reactivity, primarily through the formation of a key reactive species: the nitrilium ion . In the presence of an electrophile (like a protonated imine), the isocyanide carbon acts as a nucleophile. The resulting nitrilium ion is a potent electrophile that is readily trapped by a wide range of nucleophiles, either inter- or intramolecularly.[1] This sequence is the mechanistic linchpin of the Ugi and Passerini reactions.

Application Note I: Ugi-Type Synthesis of Dihydroquinoxalinones

The Ugi multicomponent reaction is a cornerstone of combinatorial chemistry, prized for its ability to generate diverse, peptide-like structures.[3][4] A powerful variant involves using reactants with multiple nucleophilic groups, which can trap the key nitrilium intermediate intramolecularly to form heterocycles.[1][5] Here, we apply this strategy using 1,2-diaminobenzenes to construct the dihydroquinoxalinone core, a privileged scaffold in medicinal chemistry known for its affinity for CNS receptors and potential as antidiabetic and antiretroviral agents.[5]

Scientific Principle & Causality

The reaction proceeds via a four-component condensation of an aldehyde, a 1,2-diaminobenzene, a carboxylic acid, and 1,2-dichloro-4-isocyanobenzene.

-

Imine Formation: The aldehyde and one of the amino groups of the 1,2-diaminobenzene rapidly form an imine.

-

Nitrilium Ion Formation: The isocyanide carbon attacks the electrophilic imine, which is protonated by the carboxylic acid. This forms the critical nitrilium ion intermediate.[6]

-

Intramolecular Trapping: Instead of being trapped by the external carboxylic acid, the highly electrophilic nitrilium ion is intercepted by the second, pendant amino group of the diamine moiety in an intramolecular cyclization.[5][6]

-

Mumm Rearrangement & Tautomerization: The resulting cyclic intermediate undergoes a Mumm rearrangement with the carboxylate anion, followed by tautomerization to yield the stable 3,4-dihydroquinoxalin-2-amine product.

The choice of a polar, aprotic solvent like methanol facilitates the initial ionic steps of the reaction, while high reactant concentrations drive the reaction to completion.[3][6]

Caption: Ugi-type reaction workflow for dihydroquinoxalinone synthesis.

Experimental Protocol: Synthesis of N-(3,4-dichlorophenyl)-1-tosyl-2,3-dihydro-1H-quinoxalin-2-amine

This protocol is a representative example using benzaldehyde and N-tosyl-1,2-phenylenediamine.

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

N-tosyl-1,2-phenylenediamine (1.0 mmol, 248 mg)

-

Acetic Acid (1.0 mmol, 60 mg)

-

1,2-Dichloro-4-isocyanobenzene (1.0 mmol, 172 mg)

-

Methanol (MeOH), anhydrous (5 mL)

-

Stir bar, round-bottom flask, standard glassware

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-tosyl-1,2-phenylenediamine (1.0 mmol) and anhydrous methanol (5 mL).

-

Add benzaldehyde (1.0 mmol) and acetic acid (1.0 mmol) to the solution.

-

Stir the mixture at room temperature for 20 minutes to facilitate imine formation.

-

Add 1,2-dichloro-4-isocyanobenzene (1.0 mmol) to the reaction mixture in one portion.

-

Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Redissolve the crude residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure dihydroquinoxalinone derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Summary: Scope of the Dihydroquinoxalinone Synthesis

| Entry | Aldehyde | 1,2-Diamine | Yield (%) |

| 1 | Benzaldehyde | N-tosyl-o-phenylenediamine | 85 |

| 2 | 4-Chlorobenzaldehyde | o-phenylenediamine | 78 |

| 3 | Cyclohexanecarboxaldehyde | 4,5-Dimethyl-o-phenylenediamine | 81 |

| 4 | Isobutyraldehyde | N-methyl-o-phenylenediamine | 75 |

Application Note II: Passerini Reaction for α-Acyloxy Carboxamide Synthesis

The Passerini reaction is the original isocyanide-based MCR, combining an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[7][8] These products are valuable, highly functionalized intermediates. The use of 1,2-dichloro-4-isocyanobenzene yields products where the stable amide linkage is attached to a phenyl ring primed for further synthetic elaboration.

Scientific Principle & Causality

This three-component reaction is believed to proceed through a non-ionic, cyclic transition state, which explains its preference for aprotic, non-polar solvents.[9][10]

-

Carbonyl Activation: The carboxylic acid forms a hydrogen bond with the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity.

-

Nucleophilic Attack: The isocyanide carbon attacks the activated carbonyl carbon.

-

Intermediate Formation & Rearrangement: These components are thought to form a cyclic transition state. The carboxylate then attacks the nitrilium-like carbon of the isocyanide adduct, triggering a rearrangement to furnish the final α-acyloxy carboxamide product.

The reaction is typically fast and exothermic, driven to completion by the high concentration of reactants.[8][10]

Caption: General workflow for the Passerini three-component reaction.

Experimental Protocol: Synthesis of 2-acetoxy-N-(3,4-dichlorophenyl)-2-phenylacetamide

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Acetic Acid (1.2 mmol, 72 mg)

-

1,2-Dichloro-4-isocyanobenzene (1.0 mmol, 172 mg)

-

Dichloromethane (DCM), anhydrous (2 mL)

-

Stir bar, vial, standard glassware

Procedure:

-

In a 10 mL vial equipped with a stir bar, dissolve benzaldehyde (1.0 mmol) and acetic acid (1.2 mmol) in anhydrous DCM (2 mL).

-

Add 1,2-dichloro-4-isocyanobenzene (1.0 mmol) to the solution at room temperature.

-

Seal the vial and stir the mixture for 18 hours at room temperature.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM (10 mL).

-

Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the pure product.

-

Characterize the structure by NMR and MS analysis.

Application Note III: Formal [4+1] Cycloaddition for 5-Membered Heterocycles

Isocyanides are excellent partners in cycloaddition reactions, most notably as a source of a single carbon atom in [4+1] cycloadditions.[11][12] This strategy provides a direct and efficient route to a variety of five-membered N-heterocycles, such as pyrroles, imidazoles, and oxazoles, which are core structures in many pharmaceuticals.

Scientific Principle & Causality

In a formal [4+1] cycloaddition, the isocyanide acts as the "1" component, reacting with a "4" atom conjugated system (a 1,3-heterodiene). The reaction mechanism can vary but often involves a stepwise process initiated by the nucleophilic attack of the isocyanide on one end of the conjugated system. This is followed by a rapid intramolecular cyclization and subsequent elimination or rearrangement to afford the stable aromatic heterocycle. The choice of catalyst (often Lewis or Brønsted acids) or thermal conditions can significantly influence the reaction pathway and outcome.

Caption: Conceptual diagram of a [4+1] cycloaddition reaction.

Experimental Protocol: Synthesis of a Substituted Imidazole

This protocol describes a general procedure for the reaction with an N-arylbenzimidoyl chloride as the 1,3-azadiene precursor.

Materials:

-

N-arylbenzimidoyl chloride (1.0 mmol)

-

1,2-Dichloro-4-isocyanobenzene (1.1 mmol, 190 mg)

-

Triethylamine (Et₃N) (1.5 mmol, 152 mg)

-

Toluene, anhydrous (5 mL)

-

Stir bar, round-bottom flask with reflux condenser

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-arylbenzimidoyl chloride (1.0 mmol) and anhydrous toluene (5 mL).

-

Add 1,2-dichloro-4-isocyanobenzene (1.1 mmol) followed by triethylamine (1.5 mmol).

-

Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C.

-

Maintain the temperature and stir for 12 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter off the triethylammonium chloride salt.

-

Wash the filtrate with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the crude material via column chromatography on silica gel to obtain the desired imidazole product.

-

Characterize the product using appropriate spectroscopic methods (NMR, IR, HRMS).

Conclusion and Future Prospects

1,2-Dichloro-4-isocyanobenzene is a powerful and versatile reagent for modern organic synthesis. Its participation in robust multicomponent reactions like the Ugi and Passerini provides rapid access to complex and diverse molecular scaffolds. Furthermore, its utility in cycloaddition reactions offers direct pathways to valuable heterocyclic cores. The strategic placement of the two chlorine atoms is a key design feature, providing chemists with reliable anchor points for late-stage functionalization. This dual-reactivity profile makes 1,2-dichloro-4-isocyanobenzene an indispensable tool for accelerating the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

-

Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link][1][5][6]

-

Oda, T., & Tsuchii, K. (2021). Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Beilstein Journal of Organic Chemistry, 17, 1835–1847. [Link][13]

-

Wikipedia contributors. (2023). Ugi reaction. Wikipedia. [Link][3]

-

Semenov, V. V. (2009). Isocyanides in the Synthesis of Nitrogen Heterocycles. Russian Journal of Organic Chemistry, 45(7), 943–979. [Link][2]

-

Shaikh, A. A., & Guchhait, S. K. (2016). Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). Chemical Communications, 52(31), 5348–5365. [Link][11][12]

-

Godson, E., & Van der Westhuizen, J. H. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(11), 3383. [Link][4]

-

Wan, J.-P., & Wei, L. (2013). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Targets in Heterocyclic Systems, 17, 438-461. [Link]

-

Wikipedia contributors. (2023). Passerini reaction. Wikipedia. [Link][7]

-

LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link][14]

-

Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Semantic Scholar. [Link][6]

-

Liu, J., et al. (2021). Recent advances in transition metal-catalyzed heteroannulative difunctionalization of alkenes via C–H activation for the synthesis of heterocycles. Organic Chemistry Frontiers, 8(19), 5516-5541. [Link][15]

-

Martínez-Ortiz, F., et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 17(8), 1251. [Link][16]

-

Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. ResearchGate. [Link][9]

-

LibreTexts. (2021). 30.6: Cycloaddition Reactions. Chemistry LibreTexts. [Link][17]

-

Váradi, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed. [Link][1]

-

González-López, M., et al. (2020). Stefano Marcaccini: a pioneer in isocyanide chemistry. Arkivoc, 2021(1), 1-52. [Link][18]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Organic Chemistry Portal. [Link][8]

-

Dömling, A. (2012). The 100 facets of the Passerini reaction. Chemical Reviews, 112(6), 3083-3135. [Link][10]

Sources

- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ugi reaction - Wikipedia [en.wikipedia.org]

- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Passerini reaction - Wikipedia [en.wikipedia.org]

- 8. Passerini Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Recent advances in transition metal-catalyzed heteroannulative difunctionalization of alkenes via C–H activation for the synthesis of heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Stefano Marcaccini: a pioneer in isocyanide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Scalable Synthesis of 1,2-Dichloro-4-isocyanobenzene: Application Notes and Protocols

Introduction

1,2-Dichloro-4-isocyanobenzene, also known as 3,4-dichlorophenyl isocyanate, is a pivotal chemical intermediate in the synthesis of a wide array of commercial products, including herbicides, pharmaceuticals, and polyurethane-based polymers. The high reactivity of the isocyanate functional group (–N=C=O) makes it an essential building block for creating complex molecular architectures. Given its industrial relevance, the development of safe, efficient, and scalable synthetic routes is of paramount importance.

Historically, the production of isocyanates has been dominated by methods employing phosgene, a highly toxic and corrosive gas.[1] Modern synthetic chemistry, guided by principles of green chemistry and enhanced safety, has driven the development of phosgene-free alternatives.[2][3] This guide provides a comprehensive, in-depth protocol for a scalable, two-step synthesis of 1,2-dichloro-4-isocyanobenzene from 3,4-dichloroaniline, proceeding through a formamide intermediate. This approach avoids the direct use of phosgene, offering a more sustainable and safer pathway suitable for both laboratory and industrial-scale production.[4][5]

Synthetic Strategy Overview

The selected phosgene-free strategy involves two distinct chemical transformations:

-

Formylation: The reaction of the primary amine, 3,4-dichloroaniline, with formic acid to produce the stable intermediate, N-(3,4-dichlorophenyl)formamide.

-

Dehydration: The subsequent dehydration of the formamide intermediate using phosphorus oxychloride (POCl₃) and a tertiary amine base to yield the final product, 1,2-dichloro-4-isocyanobenzene.

This pathway is chosen for its high yields, operational simplicity, and the use of readily available, cost-effective reagents. It mitigates the significant hazards associated with phosgenation while being robust and highly scalable.

Caption: High-level overview of the two-step synthesis.

Part 1: Formylation of 3,4-Dichloroaniline

Application Note: The Rationale of Formamide Formation

The conversion of a primary amine to its corresponding formamide is a crucial first step. Formamides are significantly more stable than the parent amines and serve as ideal precursors for dehydration to isocyanates. While various formylating agents exist, formic acid is an excellent choice for scalable synthesis due to its low cost, high reactivity, and the straightforward removal of the water byproduct.[6] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of formic acid, followed by dehydration to form the amide bond. Using a slight excess of formic acid ensures complete conversion of the starting amine.

Detailed Protocol: Synthesis of N-(3,4-dichlorophenyl)formamide

1. Reagents and Materials:

| Reagent/Material | Molecular Weight | Quantity (100g scale) | Moles | Purity |

| 3,4-Dichloroaniline | 162.02 g/mol | 100.0 g | 0.617 mol | ≥99% |

| Formic Acid | 46.03 g/mol | 34.2 g (28.5 mL) | 0.741 mol (1.2 eq) | ≥95% |

| Toluene | - | 300 mL | - | Anhydrous |

| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | As needed for neutralization | - | - |

| Deionized Water | - | ~1 L | - | - |

2. Equipment:

-

1 L three-neck round-bottom flask

-

Dean-Stark apparatus and condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Buchner funnel and filter paper

3. Step-by-Step Procedure:

-

Reaction Setup: Equip the 1 L three-neck flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a temperature probe.

-

Charging Reagents: Add 3,4-dichloroaniline (100.0 g) and toluene (300 mL) to the flask. Begin stirring to form a slurry.

-

Formic Acid Addition: Slowly add formic acid (28.5 mL) to the stirred mixture at room temperature.

-

Azeotropic Dehydration: Heat the reaction mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Causality Insight: The removal of water drives the equilibrium of the reaction towards the formation of the amide product, ensuring a high conversion rate.

-

-

Monitoring Reaction: Continue refluxing for 4-6 hours, or until no more water is collected in the trap (expected volume: ~11 mL). The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.

-

Cooling and Isolation: Once complete, cool the reaction mixture to room temperature. The product will precipitate as a white to off-white solid.

-

Washing: Filter the solid using a Buchner funnel. Wash the filter cake sequentially with cold toluene (2 x 50 mL) and then with a 5% aqueous sodium bicarbonate solution until the filtrate is neutral. This removes residual formic acid. Finally, wash with deionized water (2 x 100 mL) to remove salts.

-

Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight.

4. Expected Results:

-

Yield: 110-115 g (94-98% yield).

-

Appearance: White to off-white crystalline solid.

-

Purity (by HPLC/GC): >99%.

Part 2: Dehydration to 1,2-Dichloro-4-isocyanobenzene

Application Note: The Mechanism of Dehydration

The dehydration of N-substituted formamides is a classic and effective method for synthesizing isocyanates.[7][8] Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent for this transformation.[4][5] The reaction mechanism involves the activation of the formamide's carbonyl oxygen by POCl₃, forming a highly reactive intermediate. A non-nucleophilic base, typically triethylamine (Et₃N), then abstracts the proton from the nitrogen atom, which is followed by the elimination of dichlorophosphoric acid and triethylamine hydrochloride, leading to the formation of the isocyanate C=N double bond.[9]

-

Criticality of Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Any moisture will react with POCl₃ and the isocyanate product, significantly reducing the yield and purity.

-

Role of the Base: Triethylamine acts as both a proton scavenger to facilitate the elimination reaction and to neutralize the HCl byproduct generated, preventing unwanted side reactions.

Detailed Protocol: Synthesis of 1,2-Dichloro-4-isocyanobenzene

1. Reagents and Materials:

| Reagent/Material | Molecular Weight | Quantity (95g scale) | Moles | Purity |

| N-(3,4-dichlorophenyl)formamide | 189.02 g/mol | 95.0 g | 0.502 mol | >99% |

| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | 84.8 g (51.4 mL) | 0.553 mol (1.1 eq) | ≥99% |

| Triethylamine (Et₃N) | 101.19 g/mol | 111.8 g (154 mL) | 1.105 mol (2.2 eq) | ≥99.5%, Anhydrous |

| Dichloromethane (DCM) | - | 500 mL | - | Anhydrous |

2. Equipment:

-

2 L three-neck round-bottom flask with an inert gas (N₂/Ar) inlet

-

Mechanical stirrer

-

Pressure-equalizing dropping funnel

-

Low-temperature thermometer

-

Ice/acetone bath

-

Vacuum distillation apparatus

3. Step-by-Step Procedure:

-

Inert Atmosphere: Assemble the 2 L flask under an inert atmosphere and ensure all glassware is oven-dried.

-

Charge Reagents: Add N-(3,4-dichlorophenyl)formamide (95.0 g), anhydrous dichloromethane (500 mL), and triethylamine (154 mL) to the flask.

-

Cooling: Cool the stirred suspension to 0 °C using an ice bath.

-

POCl₃ Addition: Add phosphorus oxychloride (51.4 mL) to the dropping funnel. Add the POCl₃ dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Self-Validation Check: The reaction is highly exothermic. A rapid temperature increase indicates the addition is too fast. Maintaining a low temperature is crucial to prevent side reactions and ensure a high-purity product.

-

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2-3 hours. Monitor the reaction by IR spectroscopy (disappearance of the amide C=O stretch at ~1670 cm⁻¹ and appearance of the isocyanate -N=C=O stretch at ~2270 cm⁻¹) or GC.

-

Work-up: Quench the reaction by pouring the mixture slowly over crushed ice (~500 g) with vigorous stirring.

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Washing: Wash the organic layer with cold deionized water (2 x 200 mL) and then with brine (1 x 100 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

4. Purification:

-

The crude product is a light brown oil or low-melting-point solid. For high purity, vacuum distillation is required.

-

Distillation: Distill the crude product under high vacuum.

-

Boiling Point: ~118-120 °C at 10 mmHg.

-

Expected Yield: 82-88 g (87-93% yield).

-

Final Product: A colorless to pale yellow liquid or solid upon cooling.[10]

Overall Experimental Workflow

Caption: Detailed workflow for the scalable synthesis.

Safety Precautions and Hazard Management

Working with isocyanates requires stringent safety protocols due to their significant health hazards.

-

Toxicity: 1,2-Dichloro-4-isocyanobenzene is toxic and a potent sensitizer. Acute exposure can cause severe irritation to the eyes, skin, and respiratory tract.[11]

-

Sensitization: The primary long-term risk is sensitization. Repeated exposure, even at very low concentrations, can lead to occupational asthma, a chronic and potentially life-threatening condition. Once sensitized, an individual may have a severe allergic reaction to even minute amounts of any isocyanate.[12]

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: All handling of the isocyanate product and the dehydration reaction must be conducted in a certified, high-performance chemical fume hood. For weighing and transfers, a full-face respirator with an organic vapor/acid gas cartridge is mandatory.[13][14]

-

Eye Protection: Chemical splash goggles and a face shield are required.

-

Hand Protection: Use double-gloving with a combination of nitrile and butyl rubber gloves. Change gloves immediately upon any sign of contamination.

-

Protective Clothing: Wear a chemically resistant lab coat or apron.

-

-

Spill and Waste Management: Have a spill kit ready containing an isocyanate-neutralizing agent (e.g., a mixture of water, detergent, and sodium carbonate). All isocyanate-contaminated waste must be decontaminated with this solution before disposal according to institutional guidelines.

Characterization and Quality Control

| Analysis | Intermediate (N-(3,4-dichlorophenyl)formamide) | Final Product (1,2-Dichloro-4-isocyanobenzene) |

| Appearance | White to off-white crystalline solid | Colorless to pale yellow liquid or solid |

| ¹H NMR | Peaks corresponding to aromatic protons and amide N-H and C-H protons | Peaks corresponding to aromatic protons; absence of amide peaks |

| ¹³C NMR | Aromatic carbon signals and an amide carbonyl signal (~160 ppm) | Aromatic carbon signals and an isocyanate signal (~135 ppm) |

| FT-IR (cm⁻¹) | ~3280 (N-H stretch), ~1670 (C=O stretch) | ~2270 (strong, sharp -N=C=O stretch), absence of N-H and C=O peaks |

| GC-MS | Confirms molecular weight (189.02 m/z) and purity | Confirms molecular weight (188.01 m/z) and purity[10][15] |

| Melting Point | ~122-124 °C | ~33-36 °C |

References

-

Scheme 2 Synthesis of isocyanides. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC - NIH. Available at: [Link]

-

Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con - ResearchGate. Available at: [Link]

- EP1575907B1 - Method for the purification of isocyanates - Google Patents.

- US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents.

-

Scalable synthesis enabling multilevel bio-evaluations of natural products for discovery of lead compounds - PubMed Central. Available at: [Link]

- US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents.

-

How To Get Isocyanate? | ACS Omega. Available at: [Link]

-

Isocyanide 2.0 - The Royal Society of Chemistry. Available at: [Link]

-

Method for the purification of isocyanates - Justia Patents. Available at: [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available at: [Link]

-

Benzene, 1,2-dichloro-4-isocyanato- - the NIST WebBook. Available at: [Link]

-

Benzene, 1,2-dichloro-4-isocyanato- - the NIST WebBook. Available at: [Link]

-

GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. Available at: [Link]

-

Idealized dehydration of a formamide yields its respective isocyanide... - ResearchGate. Available at: [Link]

-

5 Ways to Protect Yourself From Isocyanate Exposure - Lakeland Industries. Available at: [Link]

-

Dichlorobenzene isomers (1,2-dichlorobenzene, 1,3-dichlorobenzene and 1,4 dichlorobenzene) [Air monitoring methods, 2013]: Annual Thresholds and Classifications for the Workplace - ResearchGate. Available at: [Link]

-

2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem. Available at: [Link]

-

Isocyanates technical fact sheet | SafeWork NSW. Available at: [Link]

-